molecular formula C13H10FN3S B2750993 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine CAS No. 1105211-67-3

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2750993
CAS No.: 1105211-67-3
M. Wt: 259.3
InChI Key: HQLVATBFDADODB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methylthio group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the methylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazolopyrazine derivatives.

    Medicine: Potential therapeutic agent for diseases where pyrazolopyrazine derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, pyrazolopyrazine derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the fluorophenyl and methylthio groups may enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(methylthio)pyrazolo[1,5-a]pyrazine: Lacks the fluorine atom, which may result in different biological activity.

    2-(4-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.

    2-(4-Fluorophenyl)-4-(methylsulfonyl)pyrazolo[1,5-a]pyrazine: Contains a sulfonyl group instead of a methylthio group, which may affect its chemical stability and biological activity.

Uniqueness

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is unique due to the combination of the fluorophenyl and methylthio groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLVATBFDADODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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